3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-one
Description
3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-one is a halogen-substituted propanone derivative featuring a bromine atom at the 3-position of one phenyl ring and a fluorine atom at the 2-position of the other phenyl ring. Its molecular formula is C₁₅H₁₂BrFO, with a molecular weight of 307.16 g/mol .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIZMMGVWCUHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229701 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-48-0 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-Bromophenyl)-1-(2-fluorophenyl)propanoic acid.
Reduction: 3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-ol.
Substitution: 3-(3-Aminophenyl)-1-(2-fluorophenyl)propan-1-one or 3-(3-Mercaptophenyl)-1-(2-fluorophenyl)propan-1-one.
Scientific Research Applications
3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position Effects
Fluorine Substitution Patterns
- 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 898768-14-4): The fluorine atom at the 4-position (para) instead of the 2-position (ortho) alters electronic properties.
- 1-(3-Bromophenyl)-3-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-51-5):
The trifluoromethyl group introduces strong electron-withdrawing effects, which could reduce nucleophilicity at the ketone group compared to the target compound’s fluorine substituent .
Bromine Substitution Patterns
Cytotoxicity
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3 in ): Exhibits an IC₅₀ of 42.22 μg/mL against MCF-7 breast cancer cells. The target compound’s 2-fluorophenyl group may enhance cellular uptake or target binding compared to non-fluorinated analogs .
- 1-(4-Methoxyphenyl)-3-(3-bromophenyl)propen-1-one (Compound 3c in ):
Shows anti-inflammatory activity at 80 mg/kg. The target compound’s fluorine atom may improve metabolic stability over methoxy groups, extending its pharmacological half-life .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-one | 307.16 | ~303 (predicted) | 1.43 (predicted) |
| 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one | 307.16 | ~300 (predicted) | 1.41 (predicted) |
| 3-(Butyl-1H-indol-3-yl)-1-(6-methoxy-naphthalen-2-yl)propan-1-one (IS2) | 401.34 | Not reported | Not reported |
Fluorine’s ortho-position in the target compound may increase molecular dipole moments, enhancing solubility in polar solvents compared to para-substituted analogs .
Crystallographic and Structural Insights
- (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one: X-ray studies reveal intermolecular C–H···O hydrogen bonding, stabilizing the crystal lattice.
Biological Activity
3-(3-Bromophenyl)-1-(2-fluorophenyl)propan-1-one, an aryl ketone, has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's structure, characterized by a propanone backbone with distinct brominated and fluorinated aromatic substituents, suggests enhanced reactivity and biological interactions due to the presence of halogens.
- Molecular Formula : C15H12BrF
- Molecular Weight : Approximately 319.62 g/mol
- Structure : The compound features a propanone core substituted with a 3-bromophenyl group and a 2-fluorophenyl group.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : A recent study reported MIC values ranging from 6 to 12 μg/mL against selected bacterial strains, indicating a strong antimicrobial potential comparable to conventional antibiotics.
Anticancer Effects
The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can inhibit cell proliferation in multiple cancer cell lines.
- Cell Lines Tested : Research has focused on various human cancer cell lines, including MCF-7 (breast cancer) and leukemia cells.
- IC50 Values : A study reported an IC50 value of approximately 0.5 μM for human leukemia cells, suggesting potent cytotoxicity and potential therapeutic applications in oncology .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The halogen substituents enhance the compound's binding affinity to proteins, potentially modulating various biological pathways.
- Enzyme Interaction : The compound may inhibit enzymes involved in critical cellular processes, leading to altered signaling pathways that affect cell growth and survival.
- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division, thereby contributing to their antiproliferative effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-(2-fluorophenyl)propan-1-ol | Different fluorine position | Moderate antimicrobial activity |
| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Lower anticancer efficacy |
| 2-Amino-3-(4-bromophenyl)propan-1-ol | Bromine substitution | Enhanced enzyme inhibition |
Antimicrobial Activity Study
In a recent publication in MDPI, the compound was evaluated against various bacterial strains. Results indicated significant antimicrobial activity with MIC values demonstrating its potential as an effective antibacterial agent.
Anticancer Research
A study focusing on its effects on leukemia cells highlighted its cytotoxic properties, with an IC50 value indicating strong inhibitory effects on cell viability. This positions it as a promising candidate for further development in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
